2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Description
Properties
IUPAC Name |
2-(3-hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4/c15-14(16,17)9-3-1-4-10(7-9)19-12(21)8-11(13(22)23)18-5-2-6-20/h1,3-4,7,11,18,20H,2,5-6,8H2,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDRPCXTWLFISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the anilino intermediate: This step involves the reaction of 3-(trifluoromethyl)aniline with a suitable acylating agent to form the anilino intermediate.
Introduction of the hydroxypropylamino group: The anilino intermediate is then reacted with 3-chloropropanol in the presence of a base to introduce the hydroxypropylamino group.
Formation of the final product: The final step involves the reaction of the intermediate with a suitable carboxylating agent to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article reviews its applications, supported by data tables and documented case studies.
Structural Information
- Molecular Formula: C19H22N4O4
- Molecular Weight: 370.4 g/mol
- CAS Number: 1048006-39-8
Medicinal Chemistry
The compound has been evaluated for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which is crucial for the treatment of type 2 diabetes. DPP-IV inhibitors help regulate blood sugar levels by preventing the breakdown of incretin hormones, which increase insulin secretion.
- Case Study: A derivative of the compound demonstrated an IC50 value of 18 nM, indicating high potency and selectivity against other proline-selective peptidases. This suggests its potential as a therapeutic agent for diabetes management .
Anticancer Research
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The trifluoromethyl group and the aniline moiety may enhance the biological activity of the compound.
- Case Study: A related study found that similar compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be explored further for anticancer applications .
Neuropharmacology
Preliminary studies suggest that modifications of this compound may affect neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases.
- Case Study: Research into similar beta-amino amides has shown promise in modulating neurotransmitter levels, which could be relevant for conditions such as Alzheimer's disease .
Summary of Findings
The applications of This compound are diverse, primarily focusing on:
- Diabetes Treatment: As a DPP-IV inhibitor with high potency.
- Cancer Therapy: Potential anticancer properties warranting further investigation.
- Neuropharmacological Effects: Possible implications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The hydroxypropylamino group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
Trifluoromethyl Group: Present in both the target compound and 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid , this group enhances lipophilicity and resistance to oxidative metabolism. The target compound’s additional hydroxypropylamino group increases polarity, balancing solubility.
Amino Acid Derivatives: Fmoc-D-Asp(OPP)-OH is structurally distinct due to its Fmoc and OPP protecting groups, which prevent unwanted reactions during peptide synthesis. Its higher molar mass (473.53 g/mol) limits its use in drug design but is critical for controlled synthesis.
However, its irritant classification necessitates careful handling.
Ether Linkages: The tetrahydrofuranmethoxy group in 4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]butanoic acid offers improved solubility in lipid-rich environments compared to the -CF₃ group, suggesting utility in central nervous system-targeted therapies.
Biological Activity
2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid, with the CAS number 1037780-31-6, is a compound that has garnered attention for its potential biological activities. Its molecular formula is and it has a molecular weight of 350.29 g/mol . This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1037780-31-6 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It can interact with specific receptors, influencing signaling pathways critical for cell survival and proliferation.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance:
- Cell Proliferation Inhibition : Research has shown that derivatives can inhibit the growth of various cancer cell lines, including breast and colorectal cancer cells.
- Mechanistic Insights : The inhibition of cell proliferation is often linked to the induction of apoptosis and cell cycle arrest at specific phases.
Antimicrobial Activity
There is emerging evidence that this compound may also exhibit antimicrobial properties:
- Bacterial Inhibition : Studies have demonstrated that it can inhibit the growth of certain pathogenic bacteria, suggesting potential applications in treating infections.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
